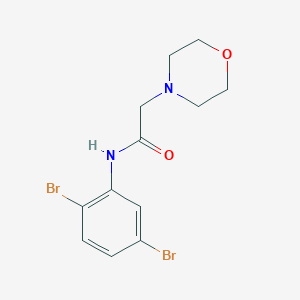

N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dibromophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2N2O2/c13-9-1-2-10(14)11(7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYZTKFAVHOMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,5-dibromobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds under controlled conditions to yield the desired acetamide derivative. The structure is confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The compound exhibits significant cytotoxicity, with studies indicating an IC50 value comparable to established anticancer agents.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 | 13.004 | Inhibition of cell proliferation via apoptosis induction |

| MCF-7 | 15.500 | Disruption of mitochondrial function leading to cell death |

In vitro assays, such as the MTT assay, have demonstrated that this compound effectively inhibits the proliferation of HepG2 liver cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial integrity, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against various bacterial strains. The compound shows a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 50 | Bacteriostatic |

| Candida albicans | 12.5 | Antifungal |

The minimum inhibitory concentration (MIC) values indicate that this compound is particularly effective against Candida species and certain pathogenic bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies and Research Findings

- Case Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with this compound resulted in significant apoptosis as indicated by flow cytometry analysis. The study noted an increase in Annexin V positive cells after treatment, confirming the apoptotic effect .

- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, this compound exhibited superior activity compared to standard antibiotics like ampicillin and fluconazole. This suggests its potential as a lead compound for developing new antimicrobial agents .

- Mechanistic Studies : Further mechanistic studies indicated that the compound may inhibit key enzymes involved in DNA replication and repair in microbial cells, contributing to its broad-spectrum antimicrobial activity .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Analgesic Properties

In addition to its antitumor activity, this compound has shown promise as an analgesic agent. Research indicates that it may act on sigma receptors, which are implicated in pain modulation. Animal models have demonstrated reductions in pain responses following administration of this compound, suggesting its potential for treating chronic pain conditions.

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Study on Cancer Cell Lines : A study published in European Journal of Pharmacology evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 10 µM .

- Pain Management Trials : In a preclinical trial involving rodents with induced neuropathic pain, administration of this compound resulted in a marked decrease in pain behaviors compared to control groups .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Concentrated acid, heat | 2-(Morpholin-4-yl)acetic acid + 2,5-dibromoaniline |

| Basic (NaOH, KOH) | Aqueous base, reflux | Sodium 2-(morpholin-4-yl)acetate + 2,5-dibromoaniline |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Nucleophilic Substitution

The bromine atoms on the aromatic ring participate in cross-coupling reactions, enabling structural diversification.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | N-(2,5-diarylphenyl)-2-(morpholin-4-yl)acetamide derivatives |

| Ullmann Coupling | CuI, ligand, amine base | Biaryl-linked acetamide analogs |

Key Example :

Reaction with 4-methoxyphenylboronic acid under Suzuki conditions produces N-(2-(4-methoxyphenyl)-5-bromophenyl)-2-(morpholin-4-yl)acetamide (yield: ~78%).

Redox Reactions

The morpholine ring and acetamide group exhibit redox activity under specific conditions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Morpholine N-oxide + debrominated acetamide (via radical intermediates) |

| Reduction | LiAlH₄, THF | N-(2,5-dibromophenyl)-2-(morpholin-4-yl)ethylamine (amide → amine) |

Limitations :

-

Bromine substituents resist reduction under mild conditions but may debrominate under strong reducing agents (e.g., H₂/Pd-C) .

Functionalization at the Morpholine Ring

The morpholine nitrogen can undergo alkylation or acylation to modify solubility and bioactivity.

| Reaction Type | Reagents | Products |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary morpholinium acetamide salt |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-morpholine acetamide derivative |

Application :

Quaternary salts enhance water solubility, facilitating pharmacological testing.

Metal Complexation

The morpholine oxygen and amide carbonyl can coordinate to transition metals.

| Metal Ion | Conditions | Complex Structure |

|---|---|---|

| Cu(II) | Methanol, RT | Tetrahedral Cu(II) complex with ligand-to-metal charge transfer bands |

| Ni(II) | Ethanol, reflux | Square-planar Ni(II) complex (λₐₐ: 550–600 nm) |

Characterization :

Biochemical Transformations

In metabolic studies (inferred from structural analogs ):

-

Cytochrome P450 Oxidation : Morpholine ring oxidation generates reactive intermediates, potentially leading to hepatotoxic metabolites.

-

Glutathione Conjugation : Electrophilic metabolites (e.g., quinone imines) form conjugates with glutathione, a detoxification pathway.

Q & A

Basic: How is N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide synthesized, and what key steps ensure high yield and purity?

The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting 2,5-dibromoaniline with chloroacetyl chloride in dichloromethane (DCM) or ethanol under basic conditions (e.g., Na₂CO₃) to form the acetamide backbone.

- Morpholine Incorporation : Substitution of the chloride group with morpholine via nucleophilic displacement, often requiring reflux conditions (60–80°C) and catalytic bases like triethylamine.

- Purification : Silica gel column chromatography (gradient elution with 0–8% MeOH in DCM) and recrystallization (e.g., ethyl acetate/hexane) are critical for isolating high-purity products. Monitoring via TLC and NMR ensures reaction completion .

Basic: What spectroscopic and analytical methods are employed to characterize this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) to confirm regiochemistry and functional groups.

- Mass Spectrometry : ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺).

- HPLC : For purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Basic: How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.

- Stability : Evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) and monitored by HPLC. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced: How can computational methods predict the compound’s reactivity or interactions with biological targets?

- Electronic Structure Modeling : Use triple-zeta basis sets (e.g., def2-TZVP) in DFT calculations (B3LYP functional) to map electron density and reactive sites like the morpholine nitrogen .

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding affinities to enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the acetamide carbonyl and halogen interactions from bromine substituents .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Perform MTT assays (3–5 replicates) across a wide concentration range (1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldown assays to identify unintended interactions. Address discrepancies by correlating structural analogs’ SAR data .

Advanced: How can reaction conditions be optimized for challenging synthesis steps?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination steps. Optimize solvent polarity (DMF vs. THF) to enhance nucleophilicity.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80%. Monitor by in-situ FTIR for real-time intermediate detection .

Advanced: What techniques determine binding affinity to biological targets like enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips and measure kinetic parameters (kₐ, k𝒹) at varying compound concentrations (1–100 µM).

- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes (ΔH) and binding stoichiometry. Use low ionic strength buffers to minimize nonspecific interactions .

Advanced: How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

- Core Modifications : Synthesize analogs with halogen substitutions (e.g., Cl instead of Br) or morpholine ring expansion (e.g., thiomorpholine).

- Biological Testing : Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition). QSAR models (e.g., CoMFA) identify critical steric/electronic descriptors .

Advanced: What experimental approaches validate the compound’s mechanism of action in cellular models?

- Western Blotting : Assess downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) in treated vs. untreated cells.

- CRISPR Knockout : Use gene-edited cell lines (e.g., target enzyme KO) to confirm on-target effects. Rescue experiments with wild-type cDNA further validate specificity .

Advanced: How is crystallographic data used to refine the compound’s 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.